

# Spectroscopic Analysis of Methyl 6-(chloromethyl)nicotinate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 6-(chloromethyl)nicotinate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-(chloromethyl)nicotinate**, a key intermediate in pharmaceutical synthesis. Due to the limited public availability of experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The provided tables serve as templates for data presentation, populated with predicted values and data from closely related analogs to guide researchers in their analytical endeavors.

## Compound Identification

- Chemical Name: **Methyl 6-(chloromethyl)nicotinate**
- CAS Number: 49668-90-8[1]
- Molecular Formula:  $C_8H_8ClNO_2$ [1]
- Molecular Weight: 185.61 g/mol

## Data Presentation

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the anticipated  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Methyl 6-(chloromethyl)nicotinate**.

#### $^1\text{H}$ NMR (Proton NMR) Data

Disclaimer: The following  $^1\text{H}$  NMR data is predicted and should be confirmed by experimental analysis.

Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Integration	Assignment
~9.1	s	1H	H-2 (pyridine)
~8.3	dd	1H	H-4 (pyridine)
~7.6	d	1H	H-5 (pyridine)
~4.8	s	2H	-CH <sub>2</sub> Cl
~3.9	s	3H	-OCH <sub>3</sub>

#### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

Disclaimer: The following  $^{13}\text{C}$  NMR data is predicted and should be confirmed by experimental analysis.

Chemical Shift ( $\delta$ ) [ppm]	Assignment
~165	C=O (ester)
~158	C-6 (pyridine)
~152	C-2 (pyridine)
~138	C-4 (pyridine)
~125	C-3 (pyridine)
~124	C-5 (pyridine)
~53	-OCH <sub>3</sub>
~45	-CH <sub>2</sub> Cl

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **Methyl 6-(chloromethyl)nicotinate**.

Disclaimer: The following IR data is based on characteristic vibrational frequencies for similar compounds and should be confirmed by experimental analysis.

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3100-3000	C-H Stretch	Aromatic (Pyridine)
2960-2850	C-H Stretch	Aliphatic (-CH <sub>2</sub> Cl, -OCH <sub>3</sub> )
~1730	C=O Stretch	Ester
~1600, ~1480	C=C/C=N Stretch	Aromatic (Pyridine)
~1250	C-O Stretch	Ester
800-600	C-Cl Stretch	Alkyl Halide

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Disclaimer: The following mass spectrometry data is predicted based on the molecular structure and should be confirmed by experimental analysis.

m/z Ratio	Interpretation
185/187	[M] <sup>+</sup> Molecular ion (presence of <sup>35</sup> Cl and <sup>37</sup> Cl isotopes)
154/156	[M - OCH <sub>3</sub> ] <sup>+</sup>
150	[M - Cl] <sup>+</sup>
126	[M - COOCH <sub>3</sub> ] <sup>+</sup>
77	[Pyridine] <sup>+</sup> fragment

## Experimental Protocols

### NMR Spectroscopy

Sample Preparation:

- Weigh 10-20 mg of **Methyl 6-(chloromethyl)nicotinate** for <sup>1</sup>H NMR (or 50-100 mg for <sup>13</sup>C NMR) into a clean, dry vial.
- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Ensure the sample is fully dissolved; gentle vortexing can be applied if necessary.
- Filter the solution through a pipette containing a small cotton or glass wool plug directly into a 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the sample into the NMR spectrometer.

- Acquire the spectrum using appropriate parameters for the specific instrument. For  $^1\text{H}$  NMR, a standard pulse sequence is typically used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is common.
- Process the acquired data, which includes Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation and Data Acquisition:

- Ensure the ATR crystal of the FTIR spectrometer is clean.
- Place a small amount of the solid **Methyl 6-(chloromethyl)nicotinate** sample directly onto the ATR crystal.
- Apply pressure with the anvil to ensure good contact between the sample and the crystal.
- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

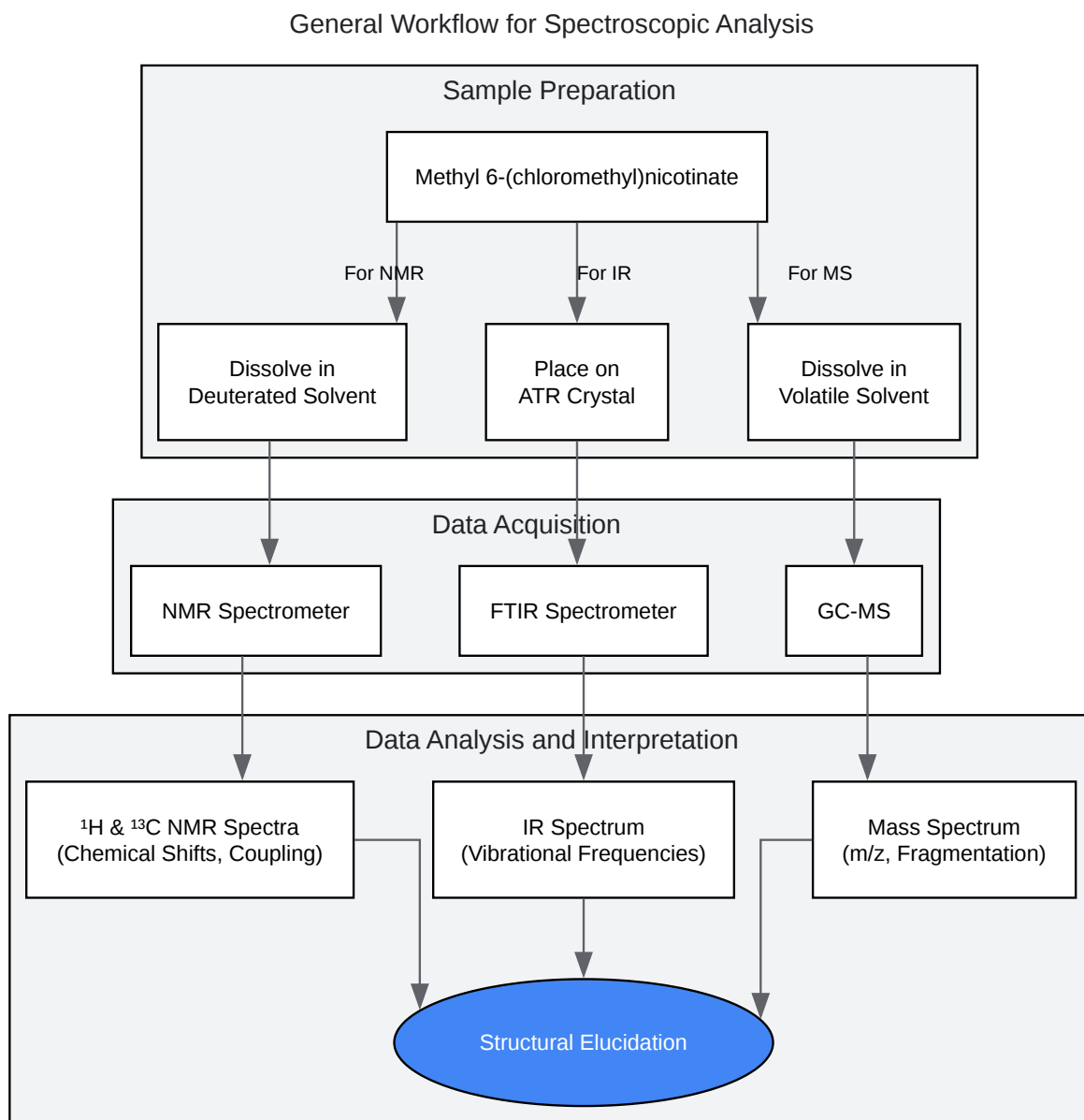
## Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Analysis:

- For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.
- The separated components elute from the GC column and enter the ion source of the mass spectrometer.

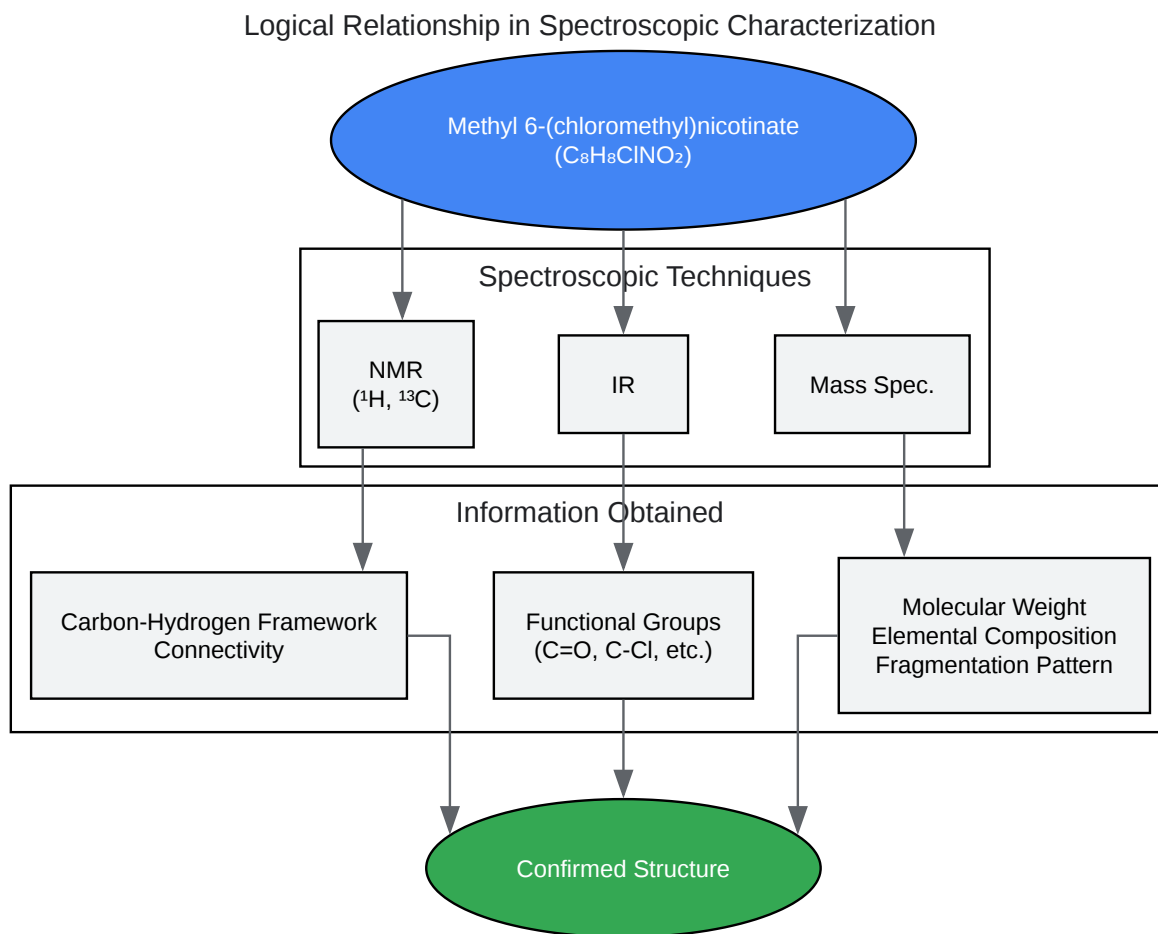
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.
- The detector records the abundance of each ion, generating a mass spectrum.

## Visualizations



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Caption: General workflow for the spectroscopic analysis of an organic compound.



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Caption: Logical flow from compound to structural confirmation via spectroscopy.

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## References

- 1. methyl 6-(chloromethyl)nicotinate – Ascendex Scientific, LLC [[ascendexllc.com](http://ascendexllc.com)]

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